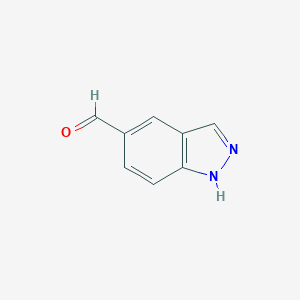
4-(3-Formylphenyl)phenol
Overview
Description
4-(3-Formylphenyl)phenol is a chemical compound with the molecular formula C13H10O2 . It has a molecular weight of 198.22 . The IUPAC name for this compound is 3’-hydroxy [1,1’-biphenyl]-4-carbaldehyde .
Synthesis Analysis
The synthesis of phenolic compounds like 4-(3-Formylphenyl)phenol often involves a ring cleavage methodology reaction. This process involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the ipso-hydroxylation of arylboronic acids .Molecular Structure Analysis
The molecular structure of 4-(3-Formylphenyl)phenol consists of an aromatic ring with a hydroxyl group and a formyl group attached . The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
Phenols, including 4-(3-Formylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols, including 4-(3-Formylphenyl)phenol, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also readily soluble in water .Scientific Research Applications
Plasmonic Sensors for Environmental Monitoring
4-(3-Formylphenyl)phenol: is utilized in the development of plasmonic sensors, which are part of a cutting-edge field of environmental monitoring. These sensors employ plasmonic resonance-based optical sensor technology, which is an efficient method for sensing various environmental pollutants. Specifically, they can detect phenolic compounds, which are significant due to their widespread industrial use and potential toxic effects on the environment .
Detection of Phenolic Pollutants in Water
The compound is also instrumental in creating Raman-active platforms for the trace detection of phenolic pollutants in water environments. This application is crucial for maintaining water quality and ensuring the safety of aquatic ecosystems. The ability to detect pollutants like 4-chlorobiphenyl , methyl parathion, and 2,4-dichlorophenoxyacetic acid (2,4-D) , as well as pesticide mixtures, highlights the versatility of 4-(3-Formylphenyl)phenol in environmental applications .
Reference Standards for Pharmaceutical Testing
In pharmaceutical testing, 4-(3-Formylphenyl)phenol serves as a high-quality reference standard. It ensures accurate results in the analysis and quality control of pharmaceutical products. This role is vital for the development of safe and effective medications .
Optical Sensor Development
The versatility of 4-(3-Formylphenyl)phenol extends to the development of optical sensors. These sensors can be designed for a range of applications, including the detection of gases, inorganic arsenic compounds, and pesticides. The simplicity and effectiveness of these sensors make them promising tools for future applications in various fields .
Noble Metal Nanostructures
4-(3-Formylphenyl)phenol: is involved in the creation of noble metal nanostructures, which are used in Raman technologies. These structures enhance the detection capabilities of Raman spectroscopy, making it a more powerful tool for the analysis of environmental samples .
Metal–Organic Frameworks (MOFs)
Lastly, the compound finds application in the construction of metal–organic frameworks (MOFs). MOFs are utilized in advanced sensing technologies due to their unique properties, such as high surface area and tunable porosity, which are beneficial for the detection and capture of environmental pollutants .
Mechanism of Action
Target of Action
4-(3-Formylphenyl)phenol, similar to other phenolic compounds, is known to interact with a variety of targets. Phenolic compounds are known to interact with enzymes, acting as stabilizers and inhibitors .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, including direct binding or modulation of enzymatic activity . The specific interaction of 4-(3-Formylphenyl)phenol with its targets would need further investigation.
Biochemical Pathways
Phenolic compounds are produced under various biotic and abiotic stresses and play key roles in regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc . They are mainly biosynthesized by the shikimic acid pathway in advanced plants . .
Pharmacokinetics
Phenolic compounds are known to have varying degrees of bioavailability, influenced by factors such as their chemical structure, the presence of other compounds, and the individual’s metabolic capacity .
Result of Action
Phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also interact with cellular signaling pathways and modulate gene expression .
Action Environment
The action, efficacy, and stability of 4-(3-Formylphenyl)phenol can be influenced by various environmental factors. For instance, the compound’s solubility in water may affect its distribution in the environment . Additionally, factors such as pH, temperature, and the presence of other substances can influence its stability and activity .
Safety and Hazards
Future Directions
Future research could focus on the development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the phenol scaffold, which is highly needed in medicinal and agricultural chemistry . Additionally, the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
properties
IUPAC Name |
3-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJMZKYZSGGGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374728 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)phenol | |
CAS RN |
283147-95-5 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 283147-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



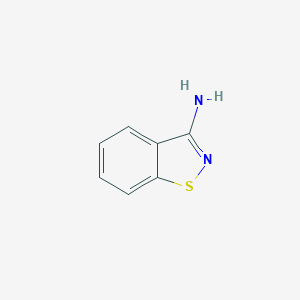

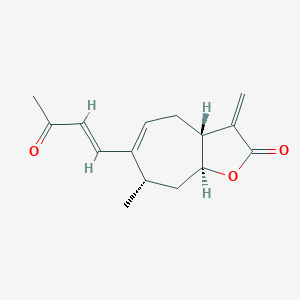
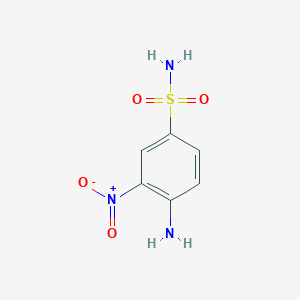
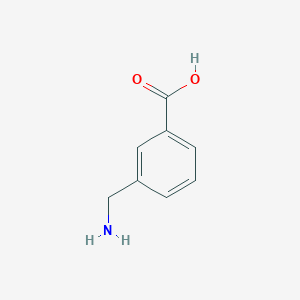
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
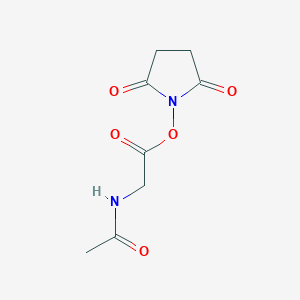

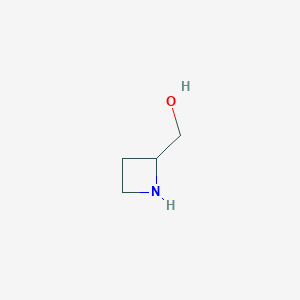
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)



